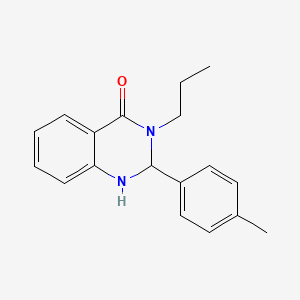
3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one is a chemical compound with the molecular formula C18H20N2O and a molecular weight of 280.37 g/mol . This compound belongs to the quinazolinone class, which is known for its diverse biological activities and potential therapeutic applications.
准备方法
The synthesis of 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one typically involves the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization reactions. One common synthetic route includes the reaction of 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, to improve yield and efficiency.
化学反应分析
3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
作用机制
The mechanism of action of 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
相似化合物的比较
3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
2-Phenylquinazolin-4-one: Known for its anticancer activity.
2-Methylquinazolin-4-one: Studied for its anti-inflammatory properties.
2,3-Dihydro-2-phenylquinazolin-4-one: Investigated for its antimicrobial effects.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.
生物活性
3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one is a member of the quinazolinone family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, including anti-leishmanial, anti-inflammatory, and anti-cancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
- Molecular Formula : C18H20N2O
- Molecular Weight : 280.37 g/mol
- CAS Number : 361186-69-8
Anti-Leishmanial Activity
Recent studies have highlighted the anti-leishmanial potential of this compound. The compound was tested against Leishmania amazonensis promastigotes, showing significant inhibitory activity.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 0.085 |
| Standard Drug (Miltefosine) | 0.046 |
The binding affinity of the compound to key proteins involved in leishmanial metabolism was assessed through molecular docking studies. The results indicated strong interactions with Pyridoxal Kinase and Trypanothione Reductase, essential for the survival of the parasite .
Anti-Cancer Activity
In vitro studies have also explored the cytotoxic effects of this quinazolinone derivative on various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation in breast and colon cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 5.0 |
| HCT116 (Colon Cancer) | 7.5 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .
Anti-inflammatory Effects
Another significant aspect of its biological activity is its anti-inflammatory properties. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Leishmaniasis : A study conducted on mice infected with Leishmania showed that administration of the compound significantly reduced parasitic load compared to untreated controls. Histological examinations revealed decreased inflammation and tissue damage in treated groups .
- Cancer Cell Line Evaluation : In a comparative study involving various quinazolinone derivatives, 3-propyl-2-p-tolyl exhibited superior cytotoxicity against MCF7 cells compared to other derivatives, suggesting a structure–activity relationship that favors its use in cancer therapy .
属性
IUPAC Name |
2-(4-methylphenyl)-3-propyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-12-20-17(14-10-8-13(2)9-11-14)19-16-7-5-4-6-15(16)18(20)21/h4-11,17,19H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOPYWQFBJOLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














